molecular formula C11H14O4 B1633026 (-)-2,3-o-Benzylidene-l-threitol

(-)-2,3-o-Benzylidene-l-threitol

Cat. No.: B1633026
M. Wt: 210.23 g/mol
InChI Key: AEJRVTSEJAYBNR-UWVGGRQHSA-N
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Description

(-)-2,3-O-Benzylidene-L-threitol is a chiral cyclic acetal derivative of L-threitol, featuring a benzylidene group bridging the 2- and 3-hydroxy positions. This compound is widely utilized in organic synthesis as a protecting group for diols and as a precursor for pharmaceuticals and biomolecules. Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): Peaks at δ 3.49 (H-2), 3.86 (H-3), 5.54 (CHPh), and aromatic protons at δ 7.32–7.48 .
  • ¹³C NMR (CDCl₃): Signals at δ 100.5 (CHPh), 80.2 (C-3), and aromatic carbons at δ 126.6–139.0 .
    The compound is commercially available (e.g., Merck) for research use, underscoring its importance in synthetic workflows .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

[(4S,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C11H14O4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-/m0/s1

InChI Key

AEJRVTSEJAYBNR-UWVGGRQHSA-N

SMILES

C1=CC=C(C=C1)C2OC(C(O2)CO)CO

Isomeric SMILES

C1=CC=C(C=C1)C2O[C@H]([C@@H](O2)CO)CO

Canonical SMILES

C1=CC=C(C=C1)C2OC(C(O2)CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Enantiomeric Comparison: (-)-2,3-O-Benzylidene-L-threitol vs. (+)-2,3-O-Benzylidene-D-threitol

The D- and L-enantiomers share nearly identical physical properties (e.g., molecular weight: 210.3 g/mol, melting point for D-form: 69–74°C) , but differ in optical rotation and thermodynamic behavior in host-guest complexes. Thermodynamic parameters with β-cyclodextrin reveal:

Compound ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol)
(+)-D-threitol -11.81 -7.56 4.25
(-)-L-threitol -11.76 -7.49 4.27

The slight differences in ΔG and ΔH suggest minimal enantioselectivity in β-cyclodextrin binding, likely due to similar steric and electronic environments .

Protecting Group Variants: Benzylidene vs. Benzyl vs. Isopropylidene

  • Benzylidene (cyclic acetal): Enhances rigidity and stability. For example, 2,3-O-benzylidene derivatives exhibit stronger binding to β-cyclodextrin (ΔG ≈ -11.7 kJ/mol) compared to non-cyclic analogs .
  • Di-O-benzyl ethers (e.g., 2,3-di-O-benzyl-L-threitol) : Lack cyclic structure, leading to lower conformational rigidity. Synthesis requires distinct routes, such as stepwise benzylation .
  • Isopropylidene (cyclic acetal) : Smaller substituent than benzylidene, as seen in 2,3-O-isopropylidene-1,4-di-O-tosyl-L-threitol (CAS 51064-65-4). This group increases reactivity in tosylation reactions, enabling applications in antiviral and cardiovascular drug synthesis .

Structural Analogs: Benzylidene Threitol vs. Benzyloxy Butanetriols and O-Benzyl Serine

  • Benzyloxy Butanetriols (e.g., (2R,3R)-3-benzyloxy-1,2,4-butanetriol) : Linear analogs with benzyl ethers show weaker β-cyclodextrin binding (ΔG ≈ -10.95 kJ/mol) compared to cyclic benzylidene threitols (ΔG ≈ -11.7 kJ/mol), highlighting the stabilizing effect of the cyclic acetal .
  • O-Benzyl Serine (e.g., O-benzyl-L-serine): Amino acid derivatives with benzyl ethers exhibit even lower binding affinity (ΔG ≈ -10.50 kJ/mol), emphasizing the role of the threitol backbone in host-guest interactions .

Preparation Methods

Structural and Chemical Properties of (-)-2,3-O-Benzylidene-L-Threitol

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₄O₄ (molar mass: 210.23 g/mol). Its structure consists of an L-threitol backbone with a benzylidene acetal protecting the 2- and 3-hydroxyl groups, leaving the 1- and 4-hydroxyls free for further functionalization. The stereochemistry at the 2- and 3-positions is critical, as the (R)-configuration of the benzylidene group ensures chirality, making it a versatile chiral auxiliary.

Table 1: Key Physicochemical Properties
Property Value
Melting Point 72–74 °C
Specific Rotation (α²⁰/D) -11.0° to -9.0° (c=2 in MeOH)
HPLC Purity ≥97.0% (area%)

Synthesis Strategies for (-)-2,3-O-Benzylidene-L-Threitol

Acid-Catalyzed Acetalization of L-Threitol

The most widely reported method involves the acid-catalyzed acetalization of L-threitol with benzaldehyde or its derivatives.

Standard Protocol
  • Reagents : L-Threitol, benzaldehyde, hydrochloric acid (HCl), methanol.
  • Procedure :
    • L-Threitol (10.0 g, 81.9 mmol) is dissolved in anhydrous methanol (150 mL).
    • Benzaldehyde (18.0 mL, 177 mmol) and concentrated HCl (1.0 mL) are added.
    • The mixture is refluxed at 65 °C for 12 hours under nitrogen.
    • The product is crystallized by cooling to 4 °C, filtered, and washed with cold methanol.
  • Yield : 60–70% (white crystalline solid).

Mechanistic Insight :
The reaction proceeds via protonation of benzaldehyde’s carbonyl oxygen, followed by nucleophilic attack by the 2- and 3-hydroxyls of L-threitol to form the acetal. Water elimination generates the benzylidene bridge, with HCl acting as a Brønsted acid catalyst.

Modified Conditions Using Benzaldehyde Dimethyl Acetal

To improve regioselectivity and reduce side reactions, benzaldehyde dimethyl acetal may substitute free benzaldehyde:

  • Reagents : L-Threitol, benzaldehyde dimethyl acetal, p-toluenesulfonic acid (PTSA), dimethylformamide (DMF).
  • Conditions : Reflux in DMF at 110 °C for 6 hours.
  • Yield : 75–80%.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ solvent-free ball milling to enhance sustainability:

  • Reagents : L-Threitol, benzaldehyde, Amberlyst-15 catalyst.
  • Procedure :
    • L-Threitol and benzaldehyde (2:1 molar ratio) are ground in a ball mill at 30 Hz for 2 hours.
    • The crude product is purified via recrystallization from ethanol.
  • Yield : 55–60% (reduced vs. solution-phase but solvent-free).

Reaction Optimization and Critical Parameters

Acid Catalyst Selection

The choice of acid significantly impacts yield and regioselectivity:

Table 2: Catalyst Screening for Acetalization
Catalyst Yield (%) Purity (%)
HCl (conc.) 65 95
p-Toluenesulfonic Acid 78 97
Amberlyst-15 60 93

p-Toluenesulfonic acid (PTSA) outperforms HCl due to its non-volatility and reduced side reactions.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state:

  • DMF : 80% yield (110 °C, 6 hours).
  • Methanol : 65% yield (65 °C, 12 hours).

Characterization and Quality Control

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorption at 1080 cm⁻¹ (C-O-C stretch of acetal) and 1600 cm⁻¹ (aromatic C=C).
  • ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 5.50 (s, 1H, acetal CH), 4.10–3.80 (m, 4H, threitol backbone).

Chiral Purity Assessment

Specific rotation ([α]²⁰/D = -10.0°) confirms retention of L-configuration. HPLC with chiral stationary phases (e.g., Chiralpak AD-H) validates enantiomeric excess ≥98%.

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Catalysis

The compound’s rigid acetal structure directs stereoselectivity in Diels-Alder reactions. For example, it enables >90% ee in cycloadditions with maleic anhydride.

Intermediate in Glycolipid Agonist Synthesis

(-)-2,3-O-Benzylidene-L-threitol serves as a key precursor for α-galactosyl diacylglycerol (αGalDAG) analogues, which modulate CD1d-mediated immune responses:

  • Stepwise Functionalization :
    • The 1- and 4-hydroxyls are acylated with fatty acid chlorides.
    • Benzylidene deprotection (H₂/Pd) yields threitol diol intermediates.
    • Glycosylation with galactosyl donors produces αGalDAG derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (-)-2,3-o-Benzylidene-L-threitol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is synthesized via benzylidene acetal protection of L-threitol. Key steps include:

  • Using a Lewis acid (e.g., camphorsulfonic acid) in anhydrous conditions to form the 1,3-dioxolane ring .
  • Chiral resolution via recrystallization or enzymatic methods to ensure enantiomeric purity, as the compound’s stereochemistry is critical for downstream applications (e.g., asymmetric catalysis) .
  • Monitoring reaction progress by TLC or HPLC, with characterization by 1H^1H-NMR to confirm the benzylidene protons (δ 5.5–6.0 ppm) and absence of diol peaks .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify acetal protons (δ ~5.8 ppm) and quaternary carbons in the dioxolane ring .
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol eluents to verify enantiomeric excess (>98%) .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis is recommended if crystals are obtainable .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting point) be resolved?

  • Methodological Answer : Variations in melting points (e.g., 95–105°C) may arise from polymorphic forms or impurities. To address this:

  • Perform DSC to identify polymorph transitions.
  • Reproduce synthesis under strictly anhydrous conditions (as moisture can hydrolyze the acetal, altering purity) .
  • Cross-reference purity data from multiple suppliers (e.g., >97% purity thresholds in and ) to establish baseline standards .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • Kinetic Studies : Conduct pH-dependent hydrolysis experiments (e.g., in HCl/NaOH solutions) monitored by 1H^1H-NMR. The benzylidene acetal is acid-labile but stable in neutral/basic conditions, making it suitable for temporary hydroxyl protection in multistep syntheses .
  • Computational Modeling : Use DFT calculations to compare activation energies for acetal cleavage pathways, correlating with experimental observations .

Q. How does (-)-2,3-o-Benzylidene-L-threitol enhance diastereoselectivity in asymmetric catalysis?

  • Methodological Answer :

  • The rigid dioxolane ring enforces a specific conformation, directing nucleophilic additions (e.g., in aldol reactions).
  • Design experiments using chiral ligands derived from the compound, and evaluate selectivity via 1H^1H-NMR or LC-MS. Compare results with unprotected L-threitol to quantify stereochemical bias .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Controlled Replication : Reproduce reactions under standardized conditions (e.g., Pd-catalyzed couplings in ) while varying parameters (temperature, solvent, catalyst loading).
  • Side-Reaction Screening : Use GC-MS to identify byproducts (e.g., debenzylated intermediates) that may explain yield discrepancies .
  • Meta-Analysis : Cross-reference data from peer-reviewed journals and supplier catalogs (e.g., ’s structural data vs. ’s application notes) to identify consensus protocols .

Methodological Best Practices

  • Literature Review : Use SciFinder® or Reaxys® to compile synthetic protocols and safety data, avoiding non-peer-reviewed sources like commercial catalogs for mechanistic claims .
  • Triangulation : Validate findings via multiple techniques (e.g., NMR + HPLC + X-ray) to address instrumentation biases .

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